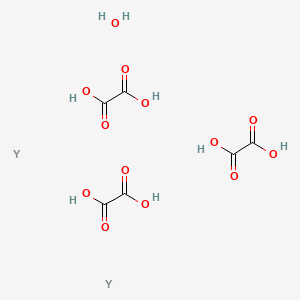
Oxalic acid--yttrium--water (3/2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid–yttrium–water (3/2/1) is a coordination compound that consists of oxalic acid, yttrium, and water in a specific molar ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of oxalic acid–yttrium–water (3/2/1) typically involves the reaction of yttrium salts with oxalic acid in an aqueous medium. The reaction can be carried out under controlled conditions to ensure the formation of the desired compound. For instance, yttrium nitrate or yttrium chloride can be reacted with oxalic acid in water, followed by controlled crystallization to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of oxalic acid–yttrium–water (3/2/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would include the dissolution of yttrium salts in water, addition of oxalic acid, and subsequent crystallization and purification steps to isolate the compound. The use of automated systems and precise control of reaction parameters are essential for consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid–yttrium–water (3/2/1) can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the oxalic acid component may act as a reducing agent.
Substitution Reactions: The yttrium center can undergo ligand exchange reactions, where the coordinated water molecules or oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxalic acid–yttrium–water (3/2/1) include strong acids and bases, oxidizing agents, and other metal salts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving oxalic acid–yttrium–water (3/2/1) depend on the specific reaction conditions. For example, oxidation reactions may yield carbon dioxide and water, while substitution reactions may produce new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Oxalic acid–yttrium–water (3/2/1) has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials, such as yttrium-based metal-organic frameworks (MOFs) and nanomaterials.
Chemistry: It serves as a precursor for the preparation of other yttrium compounds and as a reagent in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in drug delivery systems.
Industry: The compound is utilized in the production of high-purity yttrium oxide, which is essential for manufacturing phosphors, ceramics, and other high-tech materials
Wirkmechanismus
The mechanism by which oxalic acid–yttrium–water (3/2/1) exerts its effects involves the coordination of oxalic acid and water molecules to the yttrium center. This coordination influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxalic acid–yttrium–water (3/2/1) include other yttrium coordination compounds with different ligands, such as:
- Yttrium oxalate
- Yttrium carbonate
- Yttrium acetate
Uniqueness
Oxalic acid–yttrium–water (3/2/1) is unique due to its specific molar ratio and the presence of both oxalic acid and water as ligands.
Eigenschaften
CAS-Nummer |
252900-41-7 |
|---|---|
Molekularformel |
C6H8O13Y2 |
Molekulargewicht |
465.93 g/mol |
IUPAC-Name |
oxalic acid;yttrium;hydrate |
InChI |
InChI=1S/3C2H2O4.H2O.2Y/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |
InChI-Schlüssel |
RYSGCDWGRPPZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Y].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
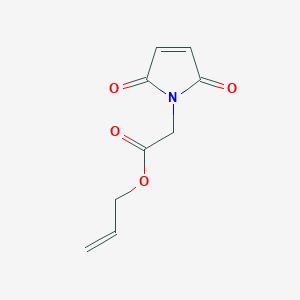
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
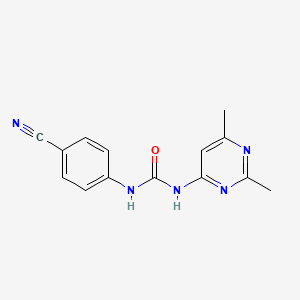
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
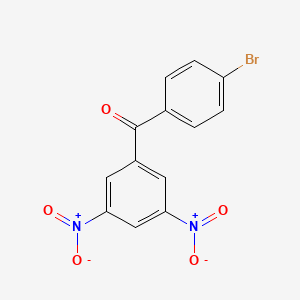
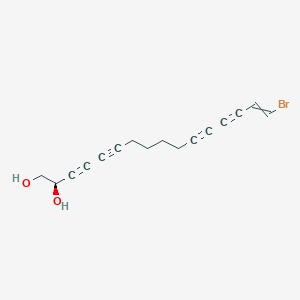
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
![Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-](/img/structure/B12579415.png)

![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)

![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
